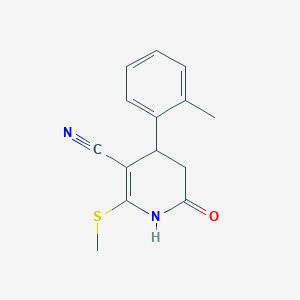![molecular formula C16H18BrNO4S B376079 Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 326036-80-0](/img/structure/B376079.png)
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C16H18BrNO4S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the reaction of 5-bromo-2-furoyl chloride with 4-isobutyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furoyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(5-bromo-2-furoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Ethyl 2-[(5-bromo-2-furoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the isobutyl group.
Propriétés
Numéro CAS |
326036-80-0 |
|---|---|
Formule moléculaire |
C16H18BrNO4S |
Poids moléculaire |
400.3g/mol |
Nom IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18BrNO4S/c1-4-21-16(20)13-10(7-9(2)3)8-23-15(13)18-14(19)11-5-6-12(17)22-11/h5-6,8-9H,4,7H2,1-3H3,(H,18,19) |
Clé InChI |
FCWTUCWHKIAFOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B375996.png)
![2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375997.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375999.png)
![Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B376001.png)
![N-[4-(3,3-dichloroprop-2-enoxy)phenyl]acetamide](/img/structure/B376003.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376004.png)

![2-Amino-5-oxo-4-phenethyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376009.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B376010.png)
![3-[4-(benzyloxy)phenyl]-2-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B376011.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-cyclohexylphenyl)methanone](/img/structure/B376013.png)

![2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B376018.png)
